molecular formula C11H9FN2 B7838336 2-Fluoro-4-(pyridin-4-yl)aniline

2-Fluoro-4-(pyridin-4-yl)aniline

Cat. No.: B7838336
M. Wt: 188.20 g/mol
InChI Key: RRAKUTCVRYDSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pyridin-4-yl)aniline is a fluorinated aromatic amine that serves as a valuable bifunctional building block in medicinal chemistry and drug discovery. This compound features both an aniline group and a pyridine ring, connected through a phenyl core, making it a versatile intermediate for the construction of more complex molecules. Its primary research application lies in its potential as a key synthon for the development of small molecule kinase inhibitors . The incorporation of a pyridinyl moiety is a common strategy in drug design, as it can mimic natural heterocycles and contribute to critical hydrogen bonding interactions within the active site of enzymes, such as those observed in the hinge region of kinases . The fluorine atom can be used to fine-tune the compound's electronic properties, metabolic stability, and membrane permeability . Researchers utilize this scaffold in the design and synthesis of targeted therapeutic agents, with published studies on analogous structures showing promise in the inhibition of targets like FLT3 for the treatment of acute myeloid leukemia (AML) . Furthermore, the aniline functional group provides a convenient handle for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity in lead compound series . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAKUTCVRYDSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Biaryl Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl scaffold of 2-fluoro-4-(pyridin-4-yl)aniline. A representative approach involves coupling a fluorinated aryl halide with pyridin-4-ylboronic acid. For example, 2-fluoro-4-bromoaniline reacts with pyridin-4-ylboronic acid under palladium catalysis to yield the target compound.

Procedure :

  • Substrates : 2-Fluoro-4-bromoaniline (1 eq), pyridin-4-ylboronic acid (1.2 eq)

  • Catalyst : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)

  • Base : t-BuONa (2 eq)

  • Solvent : Toluene

  • Conditions : 110°C, 12 h under N₂.

Yield : ~70–85% after purification via prep-HPLC.

Challenges :

  • Competing protodeboronation of the pyridinylboronic acid.

  • Regioselective retention of the fluorine substituent during coupling.

Buchwald-Hartwig Amination

An alternative route employs Buchwald-Hartwig amination to introduce the aniline group post-coupling. For instance, 2-fluoro-4-bromopyridine is aminated with a protected aniline derivative, followed by deprotection.

Procedure :

  • Substrates : 2-Fluoro-4-bromopyridine (1 eq), tert-butyl carbamate (1.5 eq)

  • Catalyst : Pd(OAc)₂ (0.05 eq), DavePhos (0.1 eq)

  • Base : Cs₂CO₃ (2 eq)

  • Solvent : 1,4-Dioxane

  • Conditions : 100°C, 24 h.

Yield : ~60–75% after Boc deprotection with HCl/dioxane.

Fluorination and Functional Group Interconversion

Electrophilic Fluorination of Pyridine-Aniline Intermediates

Multi-Component Pyridine Ring Assembly

Alkoxyallene-Based Synthesis

A novel three-component reaction using lithiated alkoxyallenes, nitriles, and carboxylic acids constructs pyridin-4-ol intermediates, which are further functionalized to this compound.

Procedure :

  • Three-Component Reaction :

    • Substrates : Methoxyallene (1 eq), pivalonitrile (1 eq), trifluoroacetic acid (2 eq)

    • Conditions : –78°C to 25°C, 12 h.

    • Product : Pyridin-4-ol derivative.

  • Functionalization :

    • Fluorination : Pyridin-4-ol is treated with DAST (diethylaminosulfur trifluoride) to replace the hydroxyl group with fluorine.

    • Amination : Pd-mediated C–N coupling introduces the aniline group.

Yield : ~40–55% over two steps.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield RangeCitation
Suzuki CouplingHigh regioselectivity, scalabilityRequires boronic acid synthesis70–85%
Buchwald-HartwigAvoids pre-functionalized boronic acidsSensitive to moisture60–75%
Electrophilic FluorinationDirect C–H activationModerate yields50–65%
Nitro ReductionScalable, high-yieldingRequires nitro precursor95–98%
Multi-ComponentModular pyridine synthesisMulti-step, low yield40–55%

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Fluoro-4-(pyridin-4-yl)nitrobenzene

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Fluorinated Anilines with Pyridinyl Derivatives
  • 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS: 915923-46-5)

    • Structure : Incorporates a 1,3,4-oxadiazole ring fused to the pyridinyl group at position 2.
    • Molecular Weight : 256.24 g/mol (vs. 199.20 g/mol for 2-Fluoro-4-(pyridin-4-yl)aniline).
    • Reactivity : The oxadiazole ring enhances π-stacking interactions, improving binding affinity in kinase inhibitors but reducing solubility compared to the parent compound .
  • 2-Fluoro-N-(pyridin-4-ylmethyl)aniline (CAS: N/A) Structure: Pyridinylmethyl group at the amino nitrogen. Molecular Weight: 202.23 g/mol. Electronic Effects: The methylene spacer reduces conjugation between the pyridine and aniline rings, diminishing electron-withdrawing effects at the aromatic core .
Fluorinated Anilines with Trifluoromethyl and Pentafluorothio Groups
  • 2-Fluoro-4-(trifluoromethyl)aniline (CAS: AAH2683606)

    • Structure : Trifluoromethyl (-CF₃) group at position 4.
    • Molecular Weight : 179.12 g/mol.
    • Reactivity : The strong electron-withdrawing -CF₃ group deactivates the aromatic ring, leading to lower yields (26–49%) in C–N coupling reactions compared to pyridinyl-substituted analogs .
  • 2-Fluoro-4-(pentafluorothio)aniline (CAS: 66523512)

    • Structure : Pentafluorothio (-SF₅) group at position 4.
    • Molecular Weight : 237.16 g/mol.
    • Stability : The -SF₅ group increases thermal stability but introduces steric hindrance, limiting applications in cross-coupling reactions .

Reaction Behavior in C–N Coupling

Comparative studies in catalytic C–N coupling reveal significant differences:

Compound Substituent Type Yield of N-(Pyridin-4-yl) Product Major Byproduct Reference
This compound Pyridinyl (EDG/EWG) 45–55% Minimal
4-Chloroaniline -Cl (Weak EWG) 26–49% N,N-bis(pyridin-4-yl) amines
4-Nitroaniline -NO₂ (Strong EWG) 24–42% N,N-bis(pyridin-4-yl) amines
4-(Trifluoromethyl)aniline -CF₃ (Strong EWG) <20% N/A

Key Observations :

  • Electron-Donating Groups (EDGs) : Pyridinyl groups (as in this compound) enhance coupling efficiency by stabilizing transition states via resonance .
  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO₂, -CF₃) reduce yields due to decreased electron density at the amino group, favoring bis-arylation byproducts .

Physicochemical Properties

Property This compound 2-Fluoro-4-(trifluoromethyl)aniline 4-Fluoro-2-(oxadiazole)aniline
Molecular Weight (g/mol) 199.20 179.12 256.24
Melting Point (°C) Not reported Not reported Not reported
Solubility Moderate in polar solvents Low in polar solvents Low due to oxadiazole ring
Hazard Profile H315, H319 (Irritant) H227, H311 (Toxic) Not classified
Refractive Index Not available 1.465 Not available

Notes:

  • The pyridinyl group in this compound improves solubility in acetonitrile and DMF compared to trifluoromethyl analogs .
  • Hazard profiles vary significantly; trifluoromethyl derivatives exhibit higher toxicity due to metabolic stability of the -CF₃ group .

Biological Activity

2-Fluoro-4-(pyridin-4-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position and a pyridin-4-yl group at the 4-position of an aniline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is C10_{10}H8_{8}FN, indicating the presence of fluorine, which enhances lipophilicity and influences electronic properties. The compound's aromatic amine functionality contributes to its reactivity and biological properties, making it a candidate for various applications in drug development and materials science .

Biological Activity

Research on this compound indicates several potential biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects. For instance, derivatives with pyridine rings have shown promising results against various pathogens.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, studies on related pyridine-based compounds have highlighted their potential as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism .
  • Antiparasitic Potential : Investigations into related compounds targeting Trypanosoma cruzi (the causative agent of Chagas disease) have revealed that modifications in the aniline structure can lead to enhanced inhibitory effects against this parasite .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative studies with similar compounds reveal insights into how modifications affect potency:

Compound NameMolecular FormulaKey FeaturesIC50_{50} (μM)
2-FluoroanilineC6_{6}H6_{6}FLacks pyridine functionalityN/A
4-FluoroanilineC6_{6}H6_{6}FDifferent substitution patternN/A
3-Fluoro-4-(pyridin-3-yl)anilineC10_{10}H8_{8}FNDifferent position of fluorineN/A
5-Fluoro-N-(pyridin-2-yl)pyridin-2-aminesC11_{11}H10_{10}FN3_{N_3}Contains multiple pyridine ringsN/A

The presence of both fluorine and pyridine groups in this compound enhances its reactivity and biological activity compared to other similar compounds .

Case Studies

Recent studies have explored the interactions of structurally related compounds with biological targets:

  • Antiparasitic Activity : A study focused on a series of 4-aminopyridyl-based inhibitors demonstrated that modifications at the aniline position could significantly enhance activity against T. cruzi CYP51, with binding affinities reported as low as K5nMK\leq 5nM and effective concentrations (EC50_{50}) around 0.39nM0.39nM. This indicates a promising avenue for developing antiparasitic agents based on similar scaffolds .
  • Inhibition Studies : Another investigation into pyridine-containing compounds revealed that specific substitutions could lead to enhanced inhibition of critical enzymes involved in metabolic pathways, highlighting the potential for developing selective inhibitors for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-(pyridin-4-yl)aniline, and what characterization techniques are essential for confirming its structural integrity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between 4-bromo-2-fluoroaniline and pyridin-4-ylboronic acid, followed by purification via column chromatography. Alternative routes may use nucleophilic aromatic substitution with fluorinating agents like KF/18-crown-6. Key Characterization Techniques :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and pyridyl integration (e.g., δ~8.5 ppm for pyridin-4-yl protons) .
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks (m/z = 203.2) .
  • X-ray Diffraction (XRD) : For crystalline structure validation .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis of the amine group .
  • Light Sensitivity : Use amber glassware or opaque containers to avoid photodegradation, as fluorinated anilines are prone to UV-induced reactions .
  • Handling : Employ gloveboxes for air-sensitive reactions and monitor for color changes (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing the fluorine substituent in this compound using Design of Experiments (DOE) methodologies?

  • Methodological Answer : A Box-Behnken design (3 factors, 15 runs) can optimize fluorination efficiency by varying:
  • Temperature (80–120°C)
  • Reaction time (12–24 hrs)
  • Fluorinating agent equivalents (1.5–2.5 eq)
    Response Variables : Yield (%) and regioselectivity (HPLC analysis). Statistical tools like ANOVA identify significant factors, while contour plots visualize optimal conditions .

Q. What strategies are employed to resolve contradictions in reported catalytic activities of this compound derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Comparative Kinetic Studies : Use in situ IR or GC-MS to track reaction progress under identical conditions (solvent, catalyst loading) .
  • Control Experiments : Test derivatives lacking the fluorine or pyridyl group to isolate electronic effects .
  • Reproducibility Protocols : Standardize substrate purity (≥98%) and catalyst pre-treatment to minimize variability .

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (DMF, THF) to assess aggregation tendencies .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to guide bioactivity assays .

Q. What mechanistic insights have been gained from studying the degradation pathways of this compound under simulated environmental conditions?

  • Methodological Answer :
  • Photocatalytic Degradation : MnFe2_2O4_4/Zn2_2SiO4_4 catalysts under solar radiation generate hydroxyl radicals (\cdotOH), cleaving the C-F bond (confirmed via LC-MS) .
  • Hydrolysis Studies : pH-dependent stability tests (pH 3–11) reveal rapid degradation in acidic media due to protonation of the aniline group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-4-(pyridin-4-yl)aniline
Reactant of Route 2
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2-Fluoro-4-(pyridin-4-yl)aniline

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